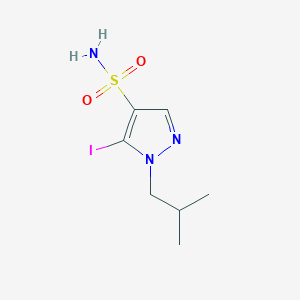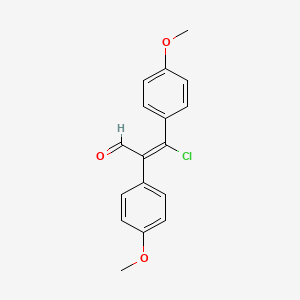
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide, also known as ML233, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied extensively for its ability to modulate various biological processes.
科学研究应用
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to modulate the activity of several ion channels, including the acid-sensing ion channel 3 (ASIC3) and the transient receptor potential vanilloid 1 (TRPV1) channel. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
作用机制
The mechanism of action of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves its ability to modulate the activity of ion channels. ASIC3 and TRPV1 channels are involved in pain sensation and inflammation, and 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can inhibit their activity, leading to a reduction in pain and inflammation. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the activity of ASIC3 and TRPV1 channels. 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can also improve glucose and lipid metabolism by activating PPARγ. Additionally, 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide has been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide in lab experiments is its specificity for ion channels and PPARγ. This allows researchers to study the effects of modulating these targets without affecting other biological processes. However, one limitation of using 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide is its relatively low potency compared to other compounds that target the same ion channels. This can make it difficult to achieve the desired effects at lower concentrations.
未来方向
There are several future directions for research on 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine the efficacy of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide in animal models of pain and inflammation. Another area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Studies have shown that 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide can improve glucose and lipid metabolism, and further research is needed to determine its potential as a therapeutic agent for these conditions. Finally, there is interest in developing more potent analogs of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide that can achieve the desired effects at lower concentrations.
合成方法
The synthesis of 5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide involves the reaction of 5-iodopyrazole-4-sulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
5-iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3O2S/c1-5(2)4-11-7(8)6(3-10-11)14(9,12)13/h3,5H,4H2,1-2H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUJFEBHFRWNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2683911.png)


![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2683921.png)


![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide](/img/structure/B2683925.png)
![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)
![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)
![Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2683930.png)
![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)